molecular formula C14H17N5O2 B2685663 2-(1H-pyrazol-1-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone CAS No. 1797755-12-4

2-(1H-pyrazol-1-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2685663
CAS No.: 1797755-12-4
M. Wt: 287.323
InChI Key: MHZOFQQINNGHRK-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is a synthetic organic compound that features a pyrazole ring, a pyridazine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: Starting from a suitable diketone, the pyrazole ring can be formed via cyclization with hydrazine under acidic conditions.

    Synthesis of the Pyridazine Derivative: The pyridazine ring can be synthesized from dihydropyridazine derivatives through oxidation reactions.

    Coupling Reactions: The pyrazole and pyridazine derivatives are then coupled using a piperidine linker. This step often involves nucleophilic substitution reactions under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the pyridazine ring to yield dihydropyridazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can yield pyrazole N-oxides, while reduction of the pyridazine ring can produce dihydropyridazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(1H-pyrazol-1-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising scaffold for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-1-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyridazine rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to these targets. The piperidine ring provides additional flexibility and can enhance the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-pyrazol-1-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)propanone: Similar structure but with a propanone group instead of ethanone.

    2-(1H-pyrazol-1-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)butanone: Contains a butanone group, offering different chemical properties.

    2-(1H-pyrazol-1-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)pentanone: Features a pentanone group, which can affect its reactivity and biological activity.

Uniqueness

The uniqueness of 2-(1H-pyrazol-1-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-pyrazol-1-yl-1-(4-pyridazin-3-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c20-14(11-19-8-2-7-16-19)18-9-4-12(5-10-18)21-13-3-1-6-15-17-13/h1-3,6-8,12H,4-5,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZOFQQINNGHRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CC=C2)C(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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